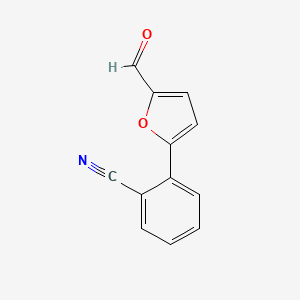
2-(5-Formyl-2-furyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Formyl-2-furyl)benzonitrile is an organic compound with the molecular formula C12H7NO2 It is characterized by the presence of a formyl group attached to a furan ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formyl-2-furyl)benzonitrile can be achieved through several methods. One efficient approach involves the Gomberg-Bachmann-Hey reaction, which is a classic method for forming biaryl compounds. This reaction typically involves the coupling of aryl diazonium salts with aromatic compounds under basic conditions .
Another method includes the Stille coupling reaction, which involves the use of organotin reagents. This method is advantageous due to its high yield and selectivity . Additionally, the Suzuki-Miyaura reaction, which employs palladium-catalyzed cross-coupling of boronic acids with aryl halides, is also used for the synthesis of this compound .
Industrial Production Methods: For large-scale production, the Gomberg-Bachmann-Hey reaction is preferred due to its simplicity and cost-effectiveness. This method allows for the synthesis of the compound on a multigram scale without the need for expensive or toxic reagents .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Formyl-2-furyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 2-(5-Carboxy-2-furyl)benzonitrile.
Reduction: 2-(5-Formyl-2-furyl)benzylamine.
Substitution: 2-(5-Formyl-2-furyl)-4-nitrobenzonitrile (nitration product).
Scientific Research Applications
2-(5-Formyl-2-furyl)benzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Formyl-2-furyl)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nitrile group can interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
2-(5-Formyl-2-thienyl)benzonitrile: Similar structure but with a thiophene ring instead of a furan ring.
2-(5-Formyl-2-furyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness: 2-(5-Formyl-2-furyl)benzonitrile is unique due to the combination of a formyl group and a nitrile group attached to a furan ring.
Properties
IUPAC Name |
2-(5-formylfuran-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHWLBNYUIICMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391138 |
Source


|
| Record name | 2-(5-formyl-2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299442-23-2 |
Source


|
| Record name | 2-(5-formyl-2-furyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














